![molecular formula C16H14FN3O2S B5662013 N-(2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5662013.png)
N-(2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related N-substituted phenyl acetamide derivatives involves complex organic reactions, often starting from benzothiazoles or benzimidazoles with acetic acid. These processes may include refluxing with acetic acid to form distinct hydrogen bond associated acetamides, characteristic of the substituent in the benzothiazole moiety (Antypenko et al., 2017; Balijapalli et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide" is characterized by NMR, IR, and sometimes X-ray diffraction techniques. These studies provide insight into the conformational flexibility and the electronic structure of the molecule, crucial for understanding its chemical behavior (Inkaya et al., 2012).
Chemical Reactions and Properties
N-substituted phenyl acetamide derivatives exhibit a range of chemical reactions, including acylation, alkylation, and hydrolysis. These reactions are pivotal for the functionalization of the molecule and enhancing its chemical properties (Hocker & Giesecke, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of substituents. The determination of these properties is essential for the application and handling of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are crucial for the compound's potential applications. The pKa determination of similar N-substituted benzimidazole derivatives, for example, provides insights into the compound's acidity and protonation states, influencing its chemical behavior in different environments (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-22-10-6-7-13-14(8-10)20-16(19-13)23-9-15(21)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCISZGKNYXVPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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